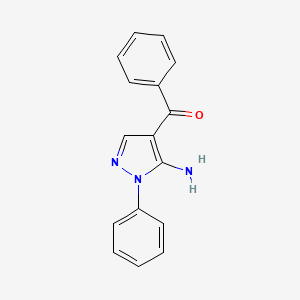

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanon: ist eine heterocyclische Verbindung, die einen Pyrazolring aufweist, der mit einer Aminogruppe und einer Phenylmethanongruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (5-Amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanon beinhaltet typischerweise die Reaktion von Hydrazinderivaten mit β-Diketonen oder β-Ketoestern. Eine gängige Methode beinhaltet die Cyclisierung von 1-Phenyl-3-(Phenylamino)-2-propen-1-on mit Hydrazinhydrat unter Rückflussbedingungen .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Synthese kann mit standardmäßigen organischen Synthesetechniken im größeren Maßstab durchgeführt werden, wobei eine angemessene Kontrolle der Reaktionsbedingungen gewährleistet wird, um hohe Ausbeuten und Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: Die Aminogruppe in der Verbindung kann zur Bildung von Nitroderivaten oxidiert werden.

Reduktion: Die Carbonylgruppe kann zur Bildung von Alkoholderivaten reduziert werden.

Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Chlorierungsmitteln erleichtert werden.

Hauptprodukte:

Oxidation: Nitroderivate.

Reduktion: Alkoholderivate.

Substitution: Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

- Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften eingesetzt.

Biologie:

- Wird auf sein Potenzial als Enzyminhibitor untersucht.

- Wird auf seine Wechselwirkungen mit verschiedenen biologischen Zielstrukturen untersucht.

Medizin:

- Wird auf sein Potenzial als entzündungshemmendes Mittel untersucht.

- Wird auf seine Antikrebs-Eigenschaften untersucht.

Industrie:

- Wird bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt.

- Wird bei der Synthese von Polymeren mit einzigartigen Eigenschaften angewendet.

Wirkmechanismus

Der Wirkmechanismus von (5-Amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die Verbindung kann auch mit zellulären Signalwegen interagieren und zu verschiedenen biologischen Wirkungen wie entzündungshemmenden oder antikanzerogenen Wirkungen führen .

Wirkmechanismus

The mechanism of action of (5-amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects such as anti-inflammatory or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

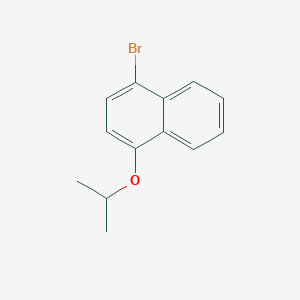

- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanon

- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorphenyl)methanon

- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromphenyl)methanon

Vergleich:

- (5-Amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanon ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann.

- Das Vorhandensein verschiedener Substituenten am Phenylring in ähnlichen Verbindungen kann zu Variationen in ihren chemischen und biologischen Eigenschaften führen.

Eigenschaften

IUPAC Name |

(5-amino-1-phenylpyrazol-4-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-16-14(15(20)12-7-3-1-4-8-12)11-18-19(16)13-9-5-2-6-10-13/h1-11H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGWYPXWGVJIAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)

![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)

![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)